N-(2,2-dimethylpropyl)-6-methylpyridazin-3-amine
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Overview
Description
Compounds like “N-(2,2-dimethylpropyl)-6-methylpyridazin-3-amine” belong to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . They are often used in the synthesis of pharmaceuticals, polymers, dyes, and many other chemical products .
Synthesis Analysis
The synthesis of such compounds often involves methods like nitroxide-mediated polymerization (NMP), which is a powerful method to synthesize well-defined macromolecular architectures with precisely controlled topologies, compositions, microstructures, and functionalities .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The exact structure would depend on the specific locations of the methyl and amine groups .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied, often involving the formation of highly reactive intermediates known as carbenes .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, its solubility, melting point, boiling point, and other properties would be determined by the nature and arrangement of its constituent atoms .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-dimethylpropyl)-6-methylpyridazin-3-amine involves the reaction of 2,2-dimethylpropylamine with 3-bromo-6-methylpyridazine, followed by reduction of the resulting intermediate.", "Starting Materials": [ "2,2-dimethylpropylamine", "3-bromo-6-methylpyridazine", "Sodium borohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: 2,2-dimethylpropylamine is reacted with 3-bromo-6-methylpyridazine in methanol at room temperature for 24 hours.", "Step 2: The resulting intermediate is then reduced using sodium borohydride in methanol at 0-5°C for 2 hours.", "Step 3: The product is extracted using diethyl ether and purified using column chromatography." ] } | |
CAS No. |
1250163-13-3 |
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.3 |
Purity |
95 |
Origin of Product |
United States |
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